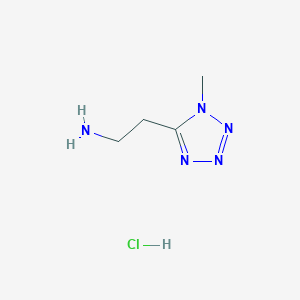
5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a diazepane ring attached to a pyrimidine-2,4-dione core
Applications De Recherche Scientifique
5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of 5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound interacts with PKB in an ATP-competitive manner . It inhibits PKB with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA . This interaction results in the inhibition of PKB’s kinase activity, disrupting its ability to phosphorylate downstream targets .
Biochemical Pathways
The inhibition of PKB by this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When PKB is inhibited, it can no longer phosphorylate several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in decreased cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variations of the linker group between the piperidine and the lipophilic substituent have been identified as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival . In vivo, representative compounds have been shown to modulate biomarkers of signaling through PKB and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a diazepane derivative with a pyrimidine-2,4-dione precursor. One common method includes the use of a nucleophilic substitution reaction where the diazepane ring is introduced to the pyrimidine core under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be modified or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,4-Piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a piperazine ring instead of a diazepane ring.
5-(1,4-Morpholin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione: Contains a morpholine ring, offering different electronic properties.
Uniqueness
5-(1,4-Diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the diazepane ring, which provides distinct steric and electronic characteristics. This uniqueness can lead to different biological activities and interactions compared to similar compounds.
Propriétés
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-9-8(6-12-10(16)13-9)7-14-4-1-2-11-3-5-14/h6,11H,1-5,7H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYHCLMQQDPAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151293 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428233-51-5 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428233-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


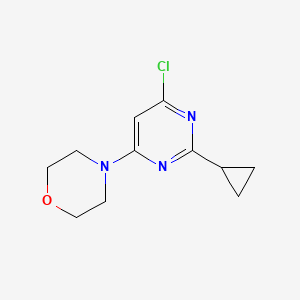
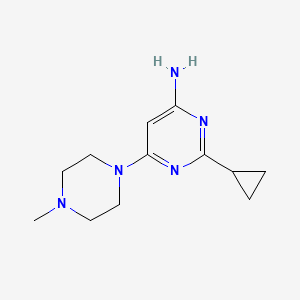
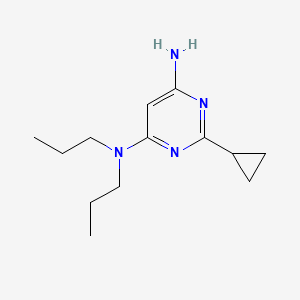
![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)

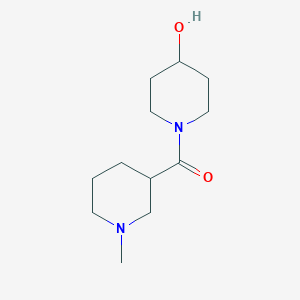
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)
![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)

